Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride
Description
The compound Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride is a substituted aminoethanone hydrochloride. Its structure features:
- A phenyl group at position 1 of the ethanone backbone.
- A secondary amine at position 2, substituted with a benzyl group bearing a 4-methoxy substituent.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-15-9-7-13(8-10-15)11-17-12-16(18)14-5-3-2-4-6-14;/h2-10,17H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWXORUMFQBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557179 | |
| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112698-38-1 | |
| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
This compound is structurally similar to other phenyl-ethanone derivatives, which have been shown to interact with various biological targets. .
Mode of Action
Based on its structural similarity to other phenyl-ethanone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the methoxy group and the amino group could potentially influence the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Phenyl-ethanone derivatives have been implicated in various biological processes, including signal transduction, cell proliferation, and apoptosis
Pharmacokinetics
Factors such as lipophilicity, molecular weight, and the presence of functional groups can influence these properties. For instance, the methoxy group could potentially enhance the compound’s lipophilicity, thereby influencing its absorption and distribution.
Result of Action
Phenyl-ethanone derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific effects of this compound would depend on its targets and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by acidic or alkaline conditions. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets.
Biological Activity
Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride (commonly referred to as compound 5) is a member of the broader class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antioxidant and anticancer properties, based on various research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 303.77 g/mol. The structure includes a methoxy group attached to a phenyl ring, which is crucial for its biological activity.
Antioxidant Activity
Antioxidant activity is a significant area of interest for this compound. Studies have shown that derivatives containing similar structural motifs exhibit substantial antioxidant properties. For instance, compounds derived from the 1,2,4-triazole framework have been reported to demonstrate high levels of DPPH radical scavenging activity, surpassing that of ascorbic acid in some cases .
Table 1: Comparison of Antioxidant Activities
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| Ethanone derivative | 79.62 | |
| Ascorbic Acid | 58.2 | |
| Other derivatives | Varies |
The DPPH method is commonly used to evaluate the antioxidant capacity of compounds, where higher percentages indicate stronger antioxidant potential.
Anticancer Activity
The anticancer properties of Ethanone derivatives have also been investigated extensively. In vitro studies using human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) demonstrated significant cytotoxic effects. The IC50 values—concentrations required to inhibit cell growth by 50%—were determined, indicating that the compound exhibits potent anticancer activity against these cell lines .
Table 2: Anticancer Activity Data
The results suggest that the compound is particularly effective against glioblastoma cells compared to breast cancer cells, highlighting its potential as an anticancer agent.
The mechanism by which Ethanone exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways related to oxidative stress and cancer proliferation. For instance, compounds with similar structures have shown inhibition of protein tyrosine kinases and other cellular signaling pathways that are crucial for tumor growth and survival .
Case Studies and Research Findings
In a recent study focusing on novel derivatives of structurally related compounds, researchers found that modifications in the phenyl ring significantly influenced both antioxidant and anticancer activities. The introduction of electron-donating groups was correlated with enhanced biological activity, while electron-withdrawing groups tended to diminish it .
Case Study Example:
A derivative similar to Ethanone was synthesized and tested for its efficacy against various cancer cell lines. The study concluded that the presence of the methoxy group was pivotal in enhancing both antioxidant and anticancer properties, supporting the hypothesis that structural features directly affect biological outcomes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. Compounds with hydroxyl groups (e.g., 24085-08-3) exhibit higher polarity, while methoxy groups (target compound) balance lipophilicity and solubility .
- Melting Points: Limited data, but analogs like 71786-67-9 have reported melting points (e.g., 204–206°C for related compounds) .
- Stability : Tert-butyl groups (e.g., 24085-08-3) may enhance metabolic stability compared to methoxy-substituted analogs .
Structure-Activity Relationships (SAR)
- Methoxy vs. Hydroxyl : Methoxy groups (electron-donating) increase lipophilicity and membrane permeability compared to hydroxyl groups, which improve solubility but may reduce metabolic stability .
- Aromatic Substitution : 4-Methoxy vs. 3-hydroxyphenyl positioning affects electronic properties and hydrogen-bonding capacity, critical for target engagement .
Preparation Methods
Reductive Amination of 4-Methoxybenzylamine with Bromoacetophenone
A primary synthesis pathway involves the condensation of 4-methoxybenzylamine with α-bromoacetophenone followed by reduction. In a representative procedure:
Condensation :
- 4-Methoxybenzylamine (1.2 equiv) and α-bromoacetophenone (1.0 equiv) react in toluene at 80°C for 12 h with p-toluenesulfonic acid (0.05 equiv) as catalyst.
- Azeotropic water removal via Dean-Stark apparatus drives imine formation (Yield: 92%).
Hydrogenation :
- The crude imine undergoes hydrogenation at 50°C under 5 bar H₂ pressure using 10% Pd/C (5 wt%) in ethyl acetate.
- Filtration and solvent evaporation yield the free base (85% purity by HPLC).
Salt Formation :
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Amine/Ketone Ratio | 1.2:1 | Maximizes imine conversion |
| H₂ Pressure | 5 bar | Completes reduction in 8 h |
| Catalyst Loading | 5% Pd/C | Balances cost and activity |
Asymmetric Synthesis via Chiral Resolution
Patent WO2015159170A2 details an enantioselective route using (S)-α-methylbenzylamine as a chiral auxiliary:
Schiff Base Formation :
Crystallization-Induced Resolution :
- Diastereomeric salts form using L-tartaric acid in ethanol, enriching the (S)-enantiomer to >99% ee after three recrystallizations.
Critical Parameters :
- Temperature Control : Maintaining −20°C during crystallization prevents racemization.
- Solvent System : Ethanol/water (7:3 v/v) optimizes salt solubility and crystal morphology.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Modern facilities employ flow reactors to enhance safety and scalability:
Waste Minimization Strategies
- Solvent Recovery : Distillation recovers >95% toluene and ethyl acetate for reuse.
- Catalyst Regeneration : Pd/C catalysts undergo oxidative treatment (H₂O₂, 30%) to restore activity for 10 cycles.
Analytical Characterization
Structural Elucidation
Purity Assessment
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| Chiral HPLC | Chiralpak AD-H, hexane/IPA 90:10 | >99% ee |
| Karl Fischer | Methanol extraction | <0.2% H₂O |
Q & A
Q. What are the established synthetic routes for Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride, and how is structural confirmation achieved?
Methodological Answer:
- Synthesis : A common approach involves reductive amination of 2-amino-1-phenylethanone derivatives with 4-methoxybenzyl chloride under acidic conditions, followed by hydrochloride salt formation. For example, analogous compounds (e.g., dichloro derivatives) are synthesized via chlorination using concentrated HCl and hydrogen peroxide in ethanol at 90–100°C .
- Structural Confirmation :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., as done for dichloro-ethanone derivatives in ).
- Spectroscopy : Use -NMR to verify aromatic proton environments and -NMR to confirm carbonyl and methoxy groups. Mass spectrometry (MS) validates molecular weight .
Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?
Methodological Answer:
- Solubility : Perform phase-solubility studies in solvents like ethanol, DMSO, and water at varying pH levels.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Monitor degradation via HPLC .
- Melting Point/Boiling Point : Use differential scanning calorimetry (DSC) or capillary methods (e.g., melting point reported as 262°C for a related chloro-derivative ).
Advanced Research Questions
Q. How can reaction pathways of this compound with amino acids or hydrazine derivatives be analyzed for functionalization?
Methodological Answer:
- Amino Acid Reactions : Reflux the compound with glycine or anthranilic acid in ethanol/water (8 hours). Monitor product formation via TLC and isolate products (e.g., brownish-red crystals) through recrystallization. Characterize using IR (amide bond formation) and MS .
- Hydrazine Reactions : React with hydrazine hydrate in ethanol (6 hours), acidify with HCl, and precipitate the product. Confirm hydrazone formation via -NMR (disappearance of carbonyl proton) .
Q. How are impurities or degradation products profiled in pharmaceutical formulations containing this compound?
Methodological Answer:
- Impurity Profiling : Use HPLC-PDA/MS with reference standards (e.g., Venlafaxine impurities in ). Forced degradation studies (acid/base hydrolysis, oxidation) identify degradation markers.
- Quantification : Calibrate against impurity standards (e.g., EP/Pharm. guidelines in ) and validate methods per ICH Q2(R1) .
Q. What methodologies are used to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or X-ray structures (e.g., ).
- Isotopic Labeling : Use -labeled analogs to resolve ambiguous amine proton signals.
- 2D NMR : Employ COSY, HSQC, and HMBC to assign overlapping signals (e.g., methoxybenzyl vs. phenyl protons) .
Q. How can the compound’s stability under varying storage conditions be optimized for long-term studies?
Methodological Answer:
- Storage Studies : Store aliquots at 2–8°C (short-term) vs. -20°C (long-term) with desiccants. Monitor purity via HPLC every 3–6 months .
- Lyophilization : For aqueous solutions, lyophilize to prevent hydrolysis. Confirm stability via FTIR (intact carbonyl peak) .
Experimental Design Considerations
Q. How to design a kinetic study for the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Conditions : Vary temperature (25–60°C), solvent polarity (ethanol vs. DMF), and nucleophile concentration (e.g., piperidine).
- Monitoring : Use UV-Vis spectroscopy to track reaction progress (λ_max shifts) or GC-MS for volatile byproducts.
- Rate Constants : Apply pseudo-first-order kinetics and Arrhenius plots to determine activation energy .
Q. What analytical strategies differentiate isomeric byproducts in synthesis?
Methodological Answer:
- Chiral HPLC : Use a cellulose-based column to separate enantiomers (e.g., if asymmetric synthesis is attempted).
- X-ray Diffraction : Resolve stereoisomers crystallographically (e.g., as in for ethyl derivatives).
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of chiral centers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
